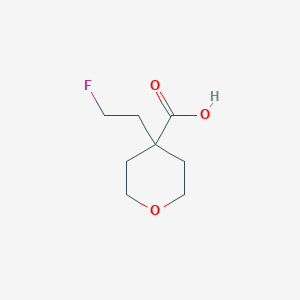

4-(2-Fluoroethyl)oxane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2-Fluoroethyl)oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1521610-61-6 . It has a molecular weight of 176.19 . The IUPAC name for this compound is 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid . The physical form of this compound is a powder .

Synthesis Analysis

The synthesis of carboxylic acids like “4-(2-Fluoroethyl)oxane-4-carboxylic acid” can be achieved through various methods. One common method involves the oxidation of aldehydes or primary alcohols . Another method involves the hydrolysis of nitriles . Both methods require two steps and are complementary .Molecular Structure Analysis

The InChI code for “4-(2-Fluoroethyl)oxane-4-carboxylic acid” is 1S/C8H13FO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11) . This code provides a unique representation of the compound’s molecular structure .Chemical Reactions Analysis

Carboxylic acids like “4-(2-Fluoroethyl)oxane-4-carboxylic acid” can undergo a variety of chemical reactions. They can react with bases to form ionic salts . They can also undergo substitution of the hydroxyl hydrogen . If a strong electrophile is present, it will attack the nucleophilic oxygen of the carboxylic acid directly, giving a positively charged intermediate which then loses a proton .Physical And Chemical Properties Analysis

“4-(2-Fluoroethyl)oxane-4-carboxylic acid” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 176.19 .Applications De Recherche Scientifique

Heterogeneous Catalysis

Research by Baleizão et al. (2004) discusses the modification and anchoring of an oxime carbapalladacycle on high surface area supports like SiO2 and MCM-41 for the Suzuki coupling reaction in water. This catalyst showed remarkable activity and stability, offering insights into the potential application of fluoroethylated compounds in enhancing the efficiency of heterogeneous catalysts for various organic transformations Baleizão, Corma, García, & Leyva, 2004.

Fluorinating Agents

Takaoka et al. (1979) found that the reaction products of F-propene and dialkylamines, which could relate to the structural reactivity of compounds like 4-(2-Fluoroethyl)oxane-4-carboxylic acid, are useful fluorinating agents for alcohols and carboxylic acids. This indicates potential applications in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals Takaoka, Iwakiri, & Ishikawa, 1979.

Radiolabeling and Imaging Agents

Lang et al. (1999) synthesized fluorinated derivatives for radiolabeling and evaluated their biological properties, hinting at the importance of fluoroethylated compounds in developing radiolabeled agents for diagnostic imaging, particularly in positron emission tomography (PET) Lang et al., 1999.

Fluorescent Indicators

Otten et al. (2001) developed 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Such research underlines the utility of fluoroethylated carboxylic acids in creating sensitive and selective probes for biological and chemical sensing applications Otten, London, & Levy, 2001.

Environmental Chemistry

Kim et al. (2012) discussed the biotransformation of fluorotelomer alcohols by Pseudomonas strains, highlighting the role of fluoroalkyl substances in environmental chemistry, particularly in understanding the biodegradation pathways and environmental fate of fluorinated organic pollutants Kim, Wang, McDonald, & Chu, 2012.

Safety And Hazards

The safety information for “4-(2-Fluoroethyl)oxane-4-carboxylic acid” includes several hazard statements: H315, H319, H335 . These indicate that the compound causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-(2-fluoroethyl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPIJVNEUMYWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CCF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoroethyl)oxane-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorobenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2569229.png)

![6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2569231.png)

![2-{14-Benzyl-10,17-dimethyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl}phenol](/img/structure/B2569236.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2569238.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2569239.png)

![6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569246.png)

![ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2569249.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2569250.png)